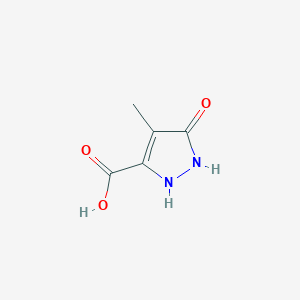
4-メチル-5-オキソ-2,5-ジヒドロ-1H-ピラゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole ring structure
科学的研究の応用
4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds have been known to interact with various protein receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to form hydrogen bonds with amino acid residues in target proteins .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in antimalarial and hiv-1 protease inhibitory activities .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles and often results in a mixture of regioisomers . The reaction conditions usually include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, eco-friendly catalysts and solvents are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions: 4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
類似化合物との比較
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
3,5-Substituted Pyrazoles: These derivatives are synthesized using similar methods and have analogous chemical properties.
Uniqueness: 4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
4-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer and anti-inflammatory activities.
- Chemical Formula : C7H8N2O3
- Molecular Weight : 170.1659 g/mol
- CAS Number : 60178-92-9
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole structures exhibit notable anticancer properties. Specifically, derivatives of 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid have shown effectiveness against various cancer cell lines.
-
Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- NCI-H460 (lung cancer)
- SF-268 (brain cancer)
-
Inhibitory Concentration (IC50) Values :
- MCF7: IC50 = 0.01 µM
- A549: IC50 = 26 µM
- HepG2: IC50 = 0.16 µM
- NCI-H460: IC50 = 0.39 µM
These values indicate strong antiproliferative effects, particularly in breast and liver cancer models .
Anti-inflammatory Activity
Compounds similar to 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for the development of more effective derivatives. For instance, modifications at the para position of the phenyl ring significantly affect inhibitory potency against various targets:
| Compound | Substituent | IC50 |
|---|---|---|
| 12a | None | 56.45% |
| 12b | Fluoro | Highest |
| 12c | Chloro | Moderate |
The presence of electron-withdrawing groups tends to enhance activity, suggesting that further optimization could yield even more potent derivatives .
Case Studies
Several studies illustrate the compound's effectiveness:
- Study on MCF7 and A549 Cell Lines :
- In Vivo Studies :
特性
IUPAC Name |
4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(5(9)10)6-7-4(2)8/h1H3,(H,9,10)(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUJNMFVWICHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














